5-(methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-(Methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and are known for their diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is between an azide and an alkyne, forming the triazole ring. The specific steps are as follows:
Formation of the Azide: The starting material, often an alkyl halide, is converted to an azide using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst (CuSO₄ and sodium ascorbate) to form the triazole ring.
Esterification: The resulting triazole compound is then esterified using methanol and a strong acid catalyst like sulfuric acid to introduce the methoxycarbonyl group.
Carboxylation: Finally, the compound undergoes carboxylation to introduce the carboxylic acid group, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which can reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles like amines or thiols can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives of the triazole ring.
Scientific Research Applications
Chemistry
In chemistry, 5-(methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioisostere. Bioisosteres are compounds that can mimic the biological properties of another molecule, making them useful in drug design and development. The triazole ring can mimic the properties of amides and other functional groups, potentially leading to new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as antimicrobial, antifungal, and anticancer agents. The triazole ring is known for its ability to interact with biological targets, making it a valuable scaffold in drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, the triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxycarbonyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological targets, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole-4-carboxylic acid: Lacks the methoxycarbonyl and methyl groups, making it less hydrophobic and potentially less bioactive.
5-(Methoxycarbonyl)-1,2,4-triazole-3-carboxylic acid: Similar structure but with different nitrogen positioning, which can affect its chemical reactivity and biological activity.
2-Methyl-1,2,3-triazole-4-carboxylic acid: Lacks the methoxycarbonyl group, which can influence its solubility and reactivity.
Uniqueness
5-(Methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the methoxycarbonyl and carboxylic acid groups, which provide a balance of hydrophobic and hydrophilic properties. This balance can enhance its solubility in various solvents and its ability to interact with a wide range of biological targets.
Properties
CAS No. |
1379192-04-7 |
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Molecular Formula |
C6H7N3O4 |
Molecular Weight |
185.1 |
Purity |
95 |
Origin of Product |
United States |
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